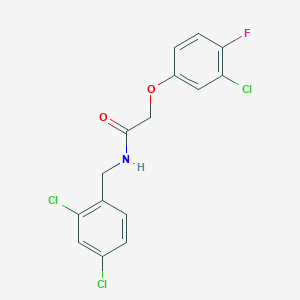![molecular formula C21H22F2N2O B5779949 {4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}(CYCLOPROPYL)METHANONE](/img/structure/B5779949.png)
{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}(CYCLOPROPYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}(CYCLOPROPYL)METHANONE is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}(CYCLOPROPYL)METHANONE typically involves multiple steps:
Formation of Bis(4-fluorophenyl)methyl Chloride: This intermediate is prepared by reacting 4-fluorobenzyl chloride with a suitable base.
N-Alkylation of Piperazine: The bis(4-fluorophenyl)methyl chloride is then reacted with piperazine to form the N-substituted piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}(CYCLOPROPYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings. It can also serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of {4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}(CYCLOPROPYL)METHANONE involves its interaction with specific molecular targets. The bis(4-fluorophenyl)methyl group is known to enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. The cyclopropyl group adds rigidity to the molecule, potentially affecting its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanone: A simpler analog lacking the piperazine and cyclopropyl groups.
Flunarizine: Contains a similar bis(4-fluorophenyl)methyl group but differs in the rest of the structure.
Cyclopropylmethanone derivatives: Compounds with similar cyclopropyl groups but different substituents on the piperazine ring.
Uniqueness
{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}(CYCLOPROPYL)METHANONE is unique due to the combination of its substituents. The presence of both bis(4-fluorophenyl)methyl and cyclopropyl groups on the piperazine ring provides a distinct set of chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O/c22-18-7-3-15(4-8-18)20(16-5-9-19(23)10-6-16)24-11-13-25(14-12-24)21(26)17-1-2-17/h3-10,17,20H,1-2,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWIBRRRUDBIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
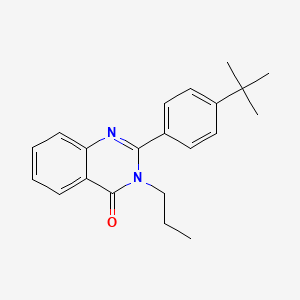
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)
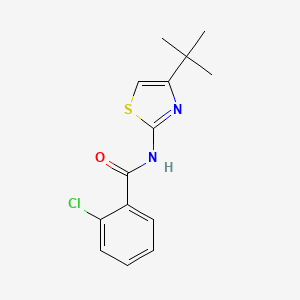
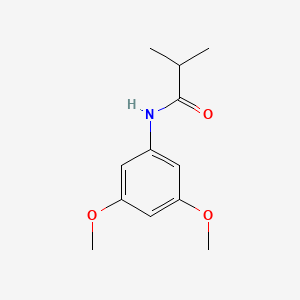
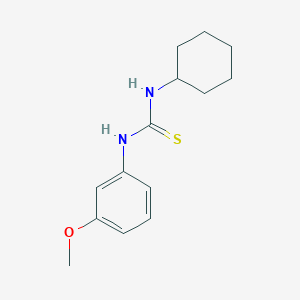

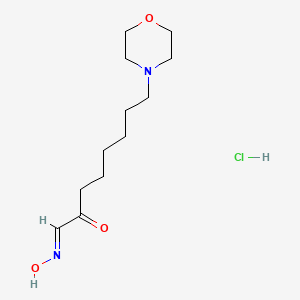
![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-BENZAMIDO-N-[2-(DIMETHYLAMINO)ETHYL]-4,5-DIMETHYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B5779913.png)
![2,2-dimethyl-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}propanamide](/img/structure/B5779927.png)
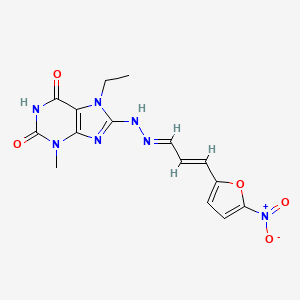
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)
